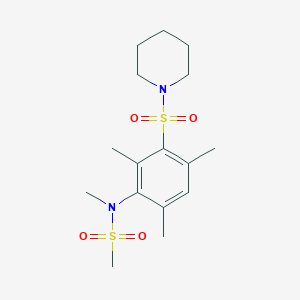

N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide

Description

This compound is a sulfonamide derivative characterized by a methanesulfonamide backbone substituted with a methyl group and a highly functionalized aromatic ring. The aromatic ring features 2,4,6-trimethyl substituents and a piperidin-1-ylsulfonyl group at the 3-position.

Properties

IUPAC Name |

N-methyl-N-(2,4,6-trimethyl-3-piperidin-1-ylsulfonylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S2/c1-12-11-13(2)16(14(3)15(12)17(4)23(5,19)20)24(21,22)18-9-7-6-8-10-18/h11H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAPALYYUOCKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide typically involves multiple steps:

Formation of the Piperidine Sulfonyl Intermediate: The initial step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).

Aromatic Substitution: The intermediate is then subjected to an aromatic substitution reaction with 2,4,6-trimethylphenylamine. This step often requires a catalyst and elevated temperatures to facilitate the reaction.

Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, compounds containing sulfonamide groups are explored for their antibacterial and anti-inflammatory properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in treating various diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity, while the methyl groups contribute to its hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Perfluidone (1,1,1-trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide): A herbicide with a trifluoromethyl group and phenylsulfonyl substituent, registered under the trade name Destun .

Sulfluramid (N-ethylperfluorooctanesulfonamide): A fluorinated sulfonamide used as an insecticide.

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide): A COX-2 inhibitor with a sulfonamide pharmacophore.

Comparative Analysis

Mechanistic and Functional Differences

- Electron-Withdrawing Groups : The piperidinylsulfonyl group in the target compound introduces steric bulk and moderate electron-withdrawing effects, contrasting with perfluidone’s phenylsulfonyl group, which is more lipophilic and less basic. This may alter binding affinity in enzyme pockets .

- Methyl vs.

Research Findings and Limitations

- Synthetic Challenges: The target compound’s 2,4,6-trimethylphenyl group complicates regioselective sulfonylation, as noted in analogous syntheses of hindered sulfonamides.

- Toxicity Data: No acute toxicity studies are available. Piperidine-containing sulfonamides (e.g., sotalol derivatives) often exhibit cardiovascular effects, suggesting a need for caution in therapeutic applications.

- Environmental Impact : Unlike perfluidone (regulated herbicide), the environmental fate of the target compound remains unstudied.

Notes

Evidence Gaps : Direct studies on the target compound are absent in open literature; inferences rely on structural analogs and computational models (e.g., density-functional theory for solubility/logP predictions) .

Regulatory Status : Perfluidone and sulfluramid are registered pesticides, but the target compound lacks commercial or regulatory documentation.

Research Directions : Prioritize in vitro enzyme inhibition assays (e.g., acetylcholinesterase, COX-2) and ADMET profiling to validate hypothesized applications.

Biological Activity

N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide, with the CAS number 923139-27-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring and sulfonamide functional groups, which are often associated with various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆N₂O₄S₂ |

| Molecular Weight | 374.5 g/mol |

| CAS Number | 923139-27-9 |

| Structure | Chemical Structure |

The biological activity of this compound primarily revolves around its interaction with cellular pathways related to cancer and inflammation. Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor effects. For instance, studies on related benzenesulfonamides have shown their ability to inhibit the proliferation and migration of various cancer cell lines.

One study demonstrated that a similar compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), significantly reduced tumor cell growth and induced ferroptosis by targeting the KEAP1-NRF2-GPX4 axis. This suggests that this compound may have comparable effects in promoting ferroptosis in tumor cells by inhibiting antioxidant defenses .

Inhibition of Cell Migration

The compound's potential to inhibit cell migration has been noted in studies involving related sulfonamides. The suppression of migration was assessed using scratch assays and transwell migration assays, which indicated that these compounds could effectively hinder metastatic processes in cancer cells .

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that treatment with compounds similar to this compound led to a decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.

- Molecular Docking Studies : Computational analyses revealed that these compounds can bind effectively to target proteins involved in cancer progression. For example, molecular docking studies indicated strong interactions with NRF2, suggesting a mechanism for the observed biological effects .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide?

Answer: The synthesis of sulfonamide derivatives typically involves reacting a substituted aniline with methanesulfonyl chloride under controlled conditions. For example:

- Step 1: React 3-(piperidin-1-ylsulfonyl)-2,4,6-trimethylaniline with methanesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base to neutralize HCl byproducts .

- Step 2: Purify the product via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

- Key parameters: Maintain reaction temperatures between 0–25°C to avoid side reactions, and use anhydrous solvents to prevent hydrolysis of sulfonyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., methyl, piperidinyl, and sulfonamide groups). Aromatic protons in the 6.5–7.5 ppm range and sulfonamide protons near 3.1 ppm are typical .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 455.18) .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and adjacent groups) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Answer:

- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., viral polymerases, carbonic anhydrases). For example, docking studies on monkeypox DNA polymerase (DPol) revealed key interactions between methanesulfonamide derivatives and residues Leu631/Arg634 via hydrogen bonding .

- Methodology: Use software like AutoDock Vina with optimized parameters (e.g., grid box size 25 Å, Lamarckian genetic algorithm). Validate docking poses with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. How can researchers resolve contradictions in biological activity data across assays?

Answer:

- Assay-Specific Factors: Evaluate buffer pH (e.g., sulfonamide ionization varies at pH 7.4 vs. 6.5) and solvent effects (DMSO >1% may inhibit enzyme activity) .

- Metabolite Interference: Use LC-MS to identify metabolites (e.g., N-demethylated or hydrolyzed derivatives) that may contribute to observed discrepancies .

- Orthogonal Assays: Compare enzymatic inhibition (IC) with cellular efficacy (EC) to distinguish direct target engagement from off-target effects .

Q. What structural modifications enhance the compound’s pharmacokinetic properties?

Answer:

- Piperidinyl Group Optimization: Introduce substituents (e.g., fluorine at C4) to improve metabolic stability without compromising sulfonamide-protein interactions .

- Methyl Group Tuning: Replace 2,4,6-trimethylphenyl with trifluoromethyl groups to enhance lipophilicity (logP <3.5) and blood-brain barrier permeability .

- Prodrug Strategies: Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability, with enzymatic cleavage in target tissues .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

Answer:

- QSAR Modeling: Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronegativity (e.g., piperidinyl vs. morpholinyl) with antiviral activity .

- Free Energy Perturbation (FEP): Calculate binding free energy differences (ΔΔG) for analogs with modified methyl or sulfonyl groups .

- ADMET Prediction: Tools like SwissADME predict CYP450 inhibition risks (e.g., CYP3A4 liability due to piperidinyl metabolism) .

Experimental Design & Data Analysis

Q. How to design a robust in vitro toxicity screening protocol?

Answer:

- Cell Lines: Use hepatocytes (HepG2) for hepatic toxicity and HEK293 for general cytotoxicity, with 72-hour exposure to capture delayed effects .

- Endpoints: Measure ATP levels (CellTiter-Glo^®), mitochondrial membrane potential (JC-1 dye), and caspase-3 activation for apoptosis .

- Benchmarking: Compare results with EPA-registered sulfonamides (e.g., sulfentrazone metabolites) to contextualize toxicity thresholds .

Q. How to validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Incubate cells with the compound (10 µM, 1 hr), lyse, and heat to 37–65°C. Detect stabilized target proteins via Western blot .

- Photoaffinity Labeling: Synthesize a photoactive analog (e.g., aryl azide derivative) to crosslink with target proteins, followed by pull-down and MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.